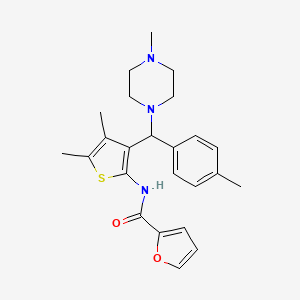

N-(4,5-dimethyl-3-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiophen-2-yl)furan-2-carboxamide

Description

The compound N-(4,5-dimethyl-3-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiophen-2-yl)furan-2-carboxamide features a thiophene core substituted with methyl groups at positions 4 and 3. A p-tolyl (methylphenyl) group and a 4-methylpiperazine moiety are attached via a methylene bridge at position 3, while a furan-2-carboxamide group is linked to position 2 of the thiophene ring. Its molecular formula is inferred as C₂₄H₂₈N₄O₂S, with a molecular weight of approximately 436.57 g/mol (calculated based on structural analogs) . Key properties include 6 hydrogen bond acceptors and 1 hydrogen bond donor, critical for interactions with biological targets such as GPCRs (e.g., Neuropeptide S receptor) .

Properties

Molecular Formula |

C24H29N3O2S |

|---|---|

Molecular Weight |

423.6 g/mol |

IUPAC Name |

N-[4,5-dimethyl-3-[(4-methylphenyl)-(4-methylpiperazin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide |

InChI |

InChI=1S/C24H29N3O2S/c1-16-7-9-19(10-8-16)22(27-13-11-26(4)12-14-27)21-17(2)18(3)30-24(21)25-23(28)20-6-5-15-29-20/h5-10,15,22H,11-14H2,1-4H3,(H,25,28) |

InChI Key |

QPMRIGGEHMPDDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=C(SC(=C2C)C)NC(=O)C3=CC=CO3)N4CCN(CC4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and furan intermediates, followed by their coupling with the piperazine derivative. Key steps include:

Formation of the Thiophene Intermediate: This involves the reaction of 4,5-dimethylthiophene with appropriate reagents under controlled conditions.

Synthesis of the Furan Intermediate: This step includes the preparation of furan-2-carboxylic acid, which is then activated for coupling.

Coupling Reaction: The thiophene and furan intermediates are coupled with 4-methylphenyl and 4-methylpiperazine under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene or furan derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and furan rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced thiophene or furan derivatives.

Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE has been explored for various scientific research applications:

Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new therapeutic agents, particularly for its interactions with biological targets.

Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a bioactive molecule.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares the target compound with structurally related analogs from literature:

Key Observations:

Electron-withdrawing substituents (e.g., 2,3-dichlorophenyl in compound 36) correlate with lower synthesis yields (40% vs. 62–63% for methoxy-substituted analogs), likely due to steric or electronic challenges during coupling reactions .

Heterocyclic Carboxamide Variations :

- Benzofuran-/benzothiophene-carboxamide derivatives (compounds 34, 35) exhibit higher melting points (>214°C) compared to indole analogs, suggesting stronger crystal lattice interactions .

- The furan-2-carboxamide group in the target compound and its pyridinyl analog provides fewer π-stacking opportunities than benzofuran or indole systems, which may influence target binding specificity .

Hydrogen Bonding and Solubility

- Both the target compound and its pyridinyl analog share identical hydrogen-bonding profiles (6 acceptors, 1 donor), suggesting similar solubility limitations. However, the p-tolyl group’s hydrophobicity may further reduce solubility compared to the pyridine ring’s moderate polarity .

Biological Activity

N-(4,5-dimethyl-3-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiophen-2-yl)furan-2-carboxamide is a complex organic compound notable for its unique structural features, including a thiophene ring fused with a furan ring and various functional groups. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H29N3O2S, with a molecular weight of 423.6 g/mol. It features a thiophene moiety with methyl substitutions at positions 4 and 5, and a furan ring with a carboxamide group at position 2. A side chain consisting of a p-tolyl group linked to a 4-methylpiperazine unit is also present.

| Property | Value |

|---|---|

| Molecular Formula | C24H29N3O2S |

| Molecular Weight | 423.6 g/mol |

| IUPAC Name | N-[4,5-dimethyl-3-[(4-methylphenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide |

| InChI Key | QPMRIGGEHMPDDV-UHFFFAOYSA-N |

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of derivatives related to this compound. While specific data on this compound is limited, related compounds have shown significant antimicrobial effects against various pathogens.

- Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives exhibit MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Formation Inhibition : The inhibition of biofilm formation was noted in several studies, suggesting potential applications in treating biofilm-associated infections .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as receptors or enzymes. These interactions can modulate various biological pathways, although detailed studies are needed to elucidate the exact mechanisms involved.

Case Studies

Several case studies have explored the biological activity of structurally similar compounds:

-

Cytotoxicity Studies : Compounds similar to N-(4,5-dimethyl...furan-2-carboxamide have been evaluated for their cytotoxic effects on cancer cell lines. For instance, certain derivatives demonstrated IC50 values indicating moderate cytotoxicity against renal carcinoma cells .

Compound ID IC50 (µM) Cell Line 6s 11.70 RFX 393 6t 19.92 RFX 393 - Cell Cycle Analysis : Research showed that these compounds could induce cell cycle arrest in the G0–G1 phase, indicating their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.